Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted benzylidene moiety. Key structural attributes include:
- Substituents:
- A 4-chlorophenyl group at position 3.
- A (2E)-configured 4-chlorobenzylidene group at position 2.
- An ethyl carboxylate ester at position 4.
- A methyl group at position 5.
- Synthesis: Typically prepared via multi-component reactions involving ethyl acetoacetate, substituted aldehydes, and thiourea derivatives under acidic or catalytic conditions .
Properties
Molecular Formula |
C23H18Cl2N2O3S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18Cl2N2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-6-10-17(25)11-7-15)21(28)18(31-23)12-14-4-8-16(24)9-5-14/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
YHRHWFJFEGCXJM-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Condensation Reactions: The initial step often involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a thioamide to form the thiazolopyrimidine core.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Benzylidene Substituent
The benzylidene group at position 2 is a critical site for structural modulation. Substitutions here influence electronic, steric, and intermolecular interaction profiles:
Substituents at Position 5 (Aryl Group)
The 4-chlorophenyl group in the target compound contrasts with other aryl substituents:
Crystallographic and Conformational Differences
- Planarity and Puckering :
- Intermolecular Interactions :
Pharmacological Implications
- Electron-Withdrawing Groups (e.g., Cl, CN): Enhance binding to enzymes like cyclooxygenase or kinases via dipole interactions .
- Halogen Substituents : Improve bioavailability and membrane permeability due to increased lipophilicity .
- Methoxy Groups : May reduce cytotoxicity while maintaining anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
